Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate: is a chemical compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate typically involves the reaction of 1,2-benzisothiazol-3-ylcarbonyl chloride with 3-aminobenzoic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it useful in biochemical assays.
Medicine: this compound has been investigated for its pharmacological properties. It exhibits antimicrobial and anti-inflammatory activities, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzisothiazolinone: A related compound with antimicrobial properties.
Indole derivatives: Compounds with similar heterocyclic structures used in drug synthesis.
Methyl 3-aminobenzoate: A structurally similar compound with different functional groups.
Uniqueness: Methyl 3-[(1,2-benzisothiazol-3-ylcarbonyl)amino]benzoate stands out due to its specific combination of functional groups and its reactivity profile. This uniqueness allows it to be used in a wide range of applications, from chemical synthesis to biological research.
Properties
IUPAC Name |
methyl 3-(1,2-benzothiazole-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-16(20)10-5-4-6-11(9-10)17-15(19)14-12-7-2-3-8-13(12)22-18-14/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOTXFBKRRSPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=NSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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